N-methyl-1-phenylpyrrolidin-3-amine is a chemical compound with the molecular formula CHN and a molecular weight of 176.26 g/mol. This compound features a pyrrolidine ring substituted with a phenyl group and a methylamine moiety, which contributes to its unique chemical properties and potential biological activities. The compound is often studied in the context of medicinal chemistry due to its structural similarity to various psychoactive substances.
The compound can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and American Elements. Its CAS number is 22547-15-5, which is crucial for identification in chemical registries.
N-methyl-1-phenylpyrrolidin-3-amine belongs to the class of organic compounds known as amines, specifically tertiary amines due to the presence of three substituents on the nitrogen atom. It is also categorized under pyrrolidine derivatives, which are known for their diverse pharmacological activities.
The synthesis of N-methyl-1-phenylpyrrolidin-3-amine typically involves several methods:
The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of N-methyl-1-phenylpyrrolidin-3-amine. Typical conditions include inert atmospheres (e.g., nitrogen or argon) to minimize oxidation and side reactions.
The molecular structure of N-methyl-1-phenylpyrrolidin-3-amine can be represented by its InChI key (XGVQVOOFPKHRFD-UHFFFAOYSA-N) and canonical SMILES notation (CNC1CCN(C1)C2=CC=CC=C2). The structure features a five-membered pyrrolidine ring bonded to a phenyl group, exhibiting both aliphatic and aromatic characteristics.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 176.26 g/mol |
IUPAC Name | N-methyl-1-phenylpyrrolidin-3-amine |
CAS Number | 22547-15-5 |
InChI | InChI=1S/C11H16N2/c1-12-10-7-8-13(9-10)11/h2-6,10,12H,7-9H2,1H3 |
N-methyl-1-phenylpyrrolidin-3-amine can undergo several significant chemical reactions:
Reactions are typically conducted under controlled conditions using anhydrous solvents to prevent moisture interference. Common reagents include oxidizing agents for oxidation reactions and reducing agents for reduction processes.
N-methyl-1-phenylpyrrolidin-3-amine exhibits typical physical properties associated with organic amines:
Property | Value |
---|---|
Appearance | Liquid or solid form depending on purity |
Melting Point | Not specified |
Boiling Point | Not specified |
The chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Solubility | Soluble in organic solvents like ethanol |
These properties make it suitable for various chemical reactions and applications in synthetic chemistry.
N-methyl-1-phenylpyrrolidin-3-amine has potential applications in several scientific fields:
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9